molecular formula C12H17BFNO3 B13463859 3-Fluoro-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

3-Fluoro-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No.: B13463859
M. Wt: 253.08 g/mol
InChI Key: PDOLDMBKYNSNOU-UHFFFAOYSA-N
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Description

3-fluoro-5-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a pyridine ring substituted with a fluoro group, a methoxy group, and a boronic ester group. The boronic ester group, in particular, makes it a valuable reagent in various chemical reactions, especially in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

The synthesis of 3-fluoro-5-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoropyridine and 5-methoxypyridine.

    Borylation Reaction: The key step in the synthesis is the borylation reaction, where the pyridine derivative is treated with a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst. This reaction introduces the boronic ester group into the pyridine ring.

    Reaction Conditions: The borylation reaction is typically carried out under mild conditions, with the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). .

Chemical Reactions Analysis

3-fluoro-5-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-fluoro-5-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boron-containing reagent in chemical reactions. The boronic ester group facilitates the formation of carbon-carbon bonds through transmetalation with palladium catalysts in Suzuki-Miyaura coupling reactions. The fluoro and methoxy groups on the pyridine ring can also influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

3-fluoro-5-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be compared with other similar compounds, such as:

The uniqueness of 3-fluoro-5-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine lies in its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions.

Properties

Molecular Formula

C12H17BFNO3

Molecular Weight

253.08 g/mol

IUPAC Name

3-fluoro-5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C12H17BFNO3/c1-11(2)12(3,4)18-13(17-11)10-8(14)6-15-7-9(10)16-5/h6-7H,1-5H3

InChI Key

PDOLDMBKYNSNOU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2OC)F

Origin of Product

United States

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